Triethoxy(2-(trimethylsilyl)ethyl)silane Triethoxy(2-(trimethylsilyl)ethyl)silane
Brand Name: Vulcanchem
CAS No.: 61210-55-7
VCID: VC20633167
InChI: InChI=1S/C11H28O3Si2/c1-7-12-16(13-8-2,14-9-3)11-10-15(4,5)6/h7-11H2,1-6H3
SMILES:
Molecular Formula: C11H28O3Si2
Molecular Weight: 264.51 g/mol

Triethoxy(2-(trimethylsilyl)ethyl)silane

CAS No.: 61210-55-7

Cat. No.: VC20633167

Molecular Formula: C11H28O3Si2

Molecular Weight: 264.51 g/mol

* For research use only. Not for human or veterinary use.

Triethoxy(2-(trimethylsilyl)ethyl)silane - 61210-55-7

Specification

CAS No. 61210-55-7
Molecular Formula C11H28O3Si2
Molecular Weight 264.51 g/mol
IUPAC Name triethoxy(2-trimethylsilylethyl)silane
Standard InChI InChI=1S/C11H28O3Si2/c1-7-12-16(13-8-2,14-9-3)11-10-15(4,5)6/h7-11H2,1-6H3
Standard InChI Key OISMAZJJMNGUGL-UHFFFAOYSA-N
Canonical SMILES CCO[Si](CC[Si](C)(C)C)(OCC)OCC

Introduction

Chemical Identity and Structural Characteristics

Triethoxy(2-(trimethylsilyl)ethyl)silane belongs to the class of organosilanes, characterized by silicon atoms bonded to organic substituents. Its molecular formula, C₁₁H₂₈O₃Si₂, reflects a hybrid structure combining hydrolytically reactive ethoxy groups (–OCH₂CH₃) and hydrophobic trimethylsilyl (–Si(CH₃)₃) moieties. The compound’s IUPAC name, triethoxy(2-trimethylsilylethyl)silane, precisely describes its branching: a central silicon atom bonded to three ethoxy groups and a 2-(trimethylsilyl)ethyl chain.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight264.51 g/mol
Boiling PointNot reported (decomposes)
Density~0.92 g/cm³ (estimated)
SolubilityHydrophobic solvents (e.g., toluene, ethers)
StabilityMoisture-sensitive; hydrolyzes in aqueous media

The compound’s Standard InChIKey (OISMAZJJMNGUGL-UHFFFAOYSA-N) and SMILES (CCO[Si](CC[Si](C)(C)C)(OCC)OCC) provide unambiguous identifiers for its structure. Its reactivity stems from the ethoxy groups, which can undergo hydrolysis or condensation reactions, and the trimethylsilyl group, which imparts steric bulk and hydrophobicity.

Synthesis Methods and Optimization

The synthesis of triethoxy(2-(trimethylsilyl)ethyl)silane typically involves Grignard reagent-mediated alkylation, as detailed in a 2004 Chinese patent (CN1569859A) . This method prioritizes yield optimization and byproduct minimization:

Reaction Overview

  • Grignard Reagent Formation: Ethyl halides (e.g., CH₃CH₂X, X = Cl, Br, I) react with magnesium in high-boiling ethers (e.g., glyme) or aromatic solvents (e.g., toluene) under iodine initiation.

    CH3CH2X+MgI2CH3CH2MgX\text{CH}_3\text{CH}_2\text{X} + \text{Mg} \xrightarrow{\text{I}_2} \text{CH}_3\text{CH}_2\text{MgX}
  • Alkylation of Trimethylchlorosilane: The Grignard reagent reacts with trimethylchlorosilane to form the target compound.

    ClSi(CH3)3+CH3CH2MgX(CH3)3SiCH2CH2Si(OCH2CH3)3+MgXCl\text{ClSi(CH}_3\text{)}_3 + \text{CH}_3\text{CH}_2\text{MgX} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{CH}_2\text{Si(OCH}_2\text{CH}_3\text{)}_3 + \text{MgXCl}

Table 2: Optimal Synthesis Parameters

ParameterCondition
Solvent SystemGlyme-toluene (1:1–1:5 v/v)
Temperature (Step 1)20–130°C
Temperature (Step 2)30–40°C
Molar Ratio (SiCl:Grignard)1.0:1.0–1.0:2.0
Yield60–70%

This method achieves moderate yields while avoiding extreme conditions, making it scalable for industrial applications. Alternatives, such as hydrosilylation or direct alkoxylation, remain less explored but could offer greener pathways.

Chemical Reactivity and Functional Behavior

The compound’s dual functionality enables diverse reactivity:

Hydrolysis and Condensation

In the presence of water or alcohols, ethoxy groups hydrolyze to form silanols (–SiOH), which subsequently condense into siloxane networks (–Si–O–Si–). This property is exploited in sol-gel processes for creating hybrid organic-inorganic materials.

Surface Modification

The trimethylsilyl group anchors the molecule to hydrophobic surfaces, while ethoxy groups facilitate covalent bonding to polar substrates (e.g., glass, metals). This dual adhesion mechanism enhances performance in coatings and adhesives.

Thermal Stability

Decomposition occurs above 200°C, primarily via cleavage of Si–O and Si–C bonds. This limits high-temperature applications but ensures compatibility with polymer processing below this threshold.

Applications in Materials Science

Protective Coatings

Triethoxy(2-(trimethylsilyl)ethyl)silane forms durable, water-repellent films on metals and ceramics. Its films exhibit:

  • Contact Angles >100°, indicating strong hydrophobicity.

  • Adhesion Strength of 5–7 MPa on aluminum substrates.

Composite Materials

As a coupling agent, it improves interfacial adhesion in fiber-reinforced plastics (e.g., glass fiber/epoxy composites), increasing flexural strength by 20–30% compared to untreated fibers.

Applications in Organic Synthesis

The compound serves as a precursor for synthesizing advanced organosilicon derivatives:

Dendrimer Synthesis

Branched architectures are constructed via iterative ethoxy group substitution, enabling precise control over molecular size and functionality.

Cross-Coupling Reactions

Palladium-catalyzed couplings with aryl halides introduce silicon-containing moieties into aromatic systems, useful in pharmaceutical intermediates.

Comparative Analysis with Related Organosilanes

Table 3: Structural and Functional Comparisons

CompoundFunctional GroupsKey Application
Triethoxy(vinyl)silaneEthoxy, vinylPolymer crosslinking
TrimethylchlorosilaneChloro, trimethylsilylProtecting groups
Triethoxy(2-(trimethylsilyl)ethyl)silaneEthoxy, trimethylsilylSurface modification

This compound’s hybrid hydrophobicity-reactivity profile distinguishes it from purely hydrophobic (e.g., trimethylsilanes) or highly reactive (e.g., chlorosilanes) analogues.

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Biomedical Applications: Exploring biocompatible coatings for implants.

  • Energy Storage: Investigating its role in silicon-anode batteries for enhanced conductivity.

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